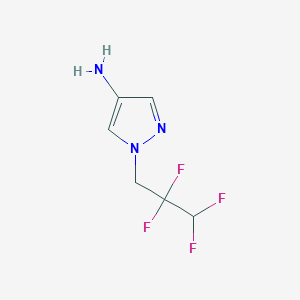
1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazol-4-amine is a fluorinated organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazol-4-amine typically involves the reaction of 2,2,3,3-tetrafluoropropylamine with a suitable pyrazole derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process may be optimized for cost-effectiveness, yield, and purity, with considerations for environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic or electrophilic reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated oxides, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, materials, and coatings with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes and pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
- 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether
- 1H,1H,5H-octafluoropentyl-1,1,2,2-tetrafluoroethyl ether
Comparison: 1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazol-4-amine is unique due to its specific fluorinated structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H7F4N3 |
|---|---|
Molecular Weight |
197.13 g/mol |
IUPAC Name |
1-(2,2,3,3-tetrafluoropropyl)pyrazol-4-amine |
InChI |
InChI=1S/C6H7F4N3/c7-5(8)6(9,10)3-13-2-4(11)1-12-13/h1-2,5H,3,11H2 |
InChI Key |
RYNRCWDAJQKWAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CC(C(F)F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















